Quinaldic acid succinimide ester CAS number 136465-99-1
Quinaldic acid succinimide ester CAS number 136465-99-1
An In-Depth Technical Guide to Quinaldic Acid Succinimide Ester (CAS 136465-99-1): Principles and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldic acid succinimide ester, also known as 2,5-Dioxo-1-pyrrolidinyl 2-quinolinecarboxylate, is a key amine-reactive chemical modification reagent.[1] As a member of the N-hydroxysuccinimide (NHS) ester family, it serves as a critical tool for bioconjugation, enabling the formation of stable covalent bonds between the quinaldic acid moiety and biomolecules. This guide provides a comprehensive overview of its underlying chemistry, practical applications, and detailed protocols for its use in research and drug development.
The core utility of this compound lies in its ability to react with primary amines, which are abundantly present in biomolecules such as the lysine residues of proteins and antibodies.[2][3] This reaction creates a stable amide linkage, making Quinaldic acid succinimide ester a valuable intermediate for synthesizing antibody-drug conjugates (ADCs), fluorescently labeled probes, and other functionalized biopolymers.[4][5] The quinaldic acid (quinoline-2-carboxylic acid) portion of the molecule is a versatile heterocyclic scaffold with known applications in medicinal chemistry and as a ligand in coordination chemistry.[6][7]
Physicochemical Properties and Data
A clear understanding of the physicochemical properties of Quinaldic acid succinimide ester is essential for its effective use.
| Property | Value | Source(s) |
| CAS Number | 136465-99-1 | [1] |
| Molecular Formula | C₁₄H₁₀N₂O₄ | [1] |
| Molecular Weight | 270.24 g/mol | [1] |
| Alternate Names | 2,5-Dioxo-1-pyrrolidinyl 2-quinolinecarboxylate | [1] |
| Appearance | Solid (may be off-white to beige/violet) | [8] |
| Melting Point | 190-196 °C (with decomposition) | [8] |
Core Principle: The Chemistry of Amine Acylation
The functionality of Quinaldic acid succinimide ester is rooted in the classic reaction between an NHS ester and a primary amine, a form of nucleophilic acyl substitution.[4] This process is highly selective for unprotonated primary aliphatic amines, such as those found on the side chain of lysine residues and the N-terminus of proteins.[9]
Mechanism of Action:
-
Nucleophilic Attack: The unprotonated primary amine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the succinimide ester.
-
Tetrahedral Intermediate Formation: This attack results in the formation of a transient, unstable tetrahedral intermediate.[9]
-
Leaving Group Departure: The intermediate collapses, leading to the departure of the N-hydroxysuccinimide (NHS) group, which is a good leaving group.
-
Amide Bond Formation: The final product is a highly stable and irreversible amide bond linking the quinaldic acid moiety to the target biomolecule.[4][9]
The Critical Competition: Aminolysis vs. Hydrolysis
The primary challenge in any NHS ester conjugation is the competing reaction of hydrolysis, where water attacks the ester, leading to an inactive carboxylic acid and preventing the desired bioconjugation.[4][10] The rates of both aminolysis and hydrolysis are highly dependent on pH.[11]
-
Aminolysis: The desired reaction with the amine. The rate increases significantly with pH as the amine becomes deprotonated and more nucleophilic.[4]
-
Hydrolysis: The competing degradation reaction. The rate also increases with pH.[11]
While primary amines are generally better nucleophiles than water, the vast molar excess of water in aqueous buffers makes hydrolysis a significant factor that must be carefully managed.[11]
Key Parameters for Successful Conjugation
Optimizing the reaction conditions is paramount to maximizing conjugation efficiency while minimizing hydrolysis and potential side reactions.
pH: The Master Variable
The pH of the reaction buffer is the most critical parameter.[4]
-
Below pH 7.0: Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and drastically slowing the desired reaction.[4]
-
Optimal Range (pH 8.0 - 9.0): This range represents a crucial compromise. It is high enough to ensure a sufficient concentration of deprotonated, nucleophilic amines for efficient reaction, yet not so high that the hydrolysis of the NHS ester becomes uncontrollably rapid.[10][12] A commonly recommended starting point is a buffer at pH 8.3-8.5.[12]
-
Above pH 9.0: The half-life of the NHS ester decreases to mere minutes, making the competing hydrolysis reaction dominant and significantly reducing conjugation yield.[4]
Buffer Selection
The choice of buffer is critical. Buffers must be free of extraneous primary amines that would compete with the target molecule.
-
Recommended Buffers: Phosphate-buffered saline (PBS) adjusted to the desired pH, sodium bicarbonate, or borate buffers are excellent choices.[12]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided in the reaction step as they will react with the NHS ester and quench the reaction.[12]
Solvent and Solubility
Like many non-sulfonated NHS esters, Quinaldic acid succinimide ester has poor aqueous solubility.[10]
-
Stock Solution Preparation: It must first be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[12] The solvent must be anhydrous (water-free) to prevent premature hydrolysis of the ester in the stock solution.[13]
-
Reaction Mixture: The organic solvent stock is then added to the aqueous solution of the biomolecule. The final concentration of the organic solvent should generally be kept below 10% (v/v) to avoid denaturation of proteins.[4]
Stoichiometry and Molar Excess
To drive the reaction towards completion and account for some inevitable hydrolysis, a molar excess of the Quinaldic acid succinimide ester relative to the amine-containing biomolecule is typically used. A common starting point is a 10- to 20-fold molar excess of the NHS ester.[4] However, the optimal ratio must be determined empirically for each specific application to achieve the desired degree of labeling without causing protein precipitation or loss of function.
Detailed Experimental Protocol: Protein Labeling
This protocol provides a robust, self-validating workflow for the conjugation of Quinaldic acid succinimide ester to a protein, such as an antibody.
Step 1: Preparation of the Biomolecule
-
Buffer Exchange: Ensure the protein is in an amine-free buffer at the desired concentration. If the protein is in a buffer like Tris, it must be exchanged into a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) using dialysis or a desalting column.[2]
-
Concentration: A typical protein concentration is 2.5 mg/mL.[2]
Step 2: Preparation of the NHS Ester Stock Solution
-
Equilibrate: Allow the vial of solid Quinaldic acid succinimide ester to warm completely to room temperature before opening to prevent moisture condensation.[11][13]
-
Dissolve: Prepare a stock solution (e.g., 10 mM) by dissolving the ester in anhydrous DMSO or DMF.[12] Vortex briefly to ensure complete dissolution. This stock solution should be prepared immediately before use.[13]
Step 3: The Conjugation Reaction
-
Addition: While gently stirring or vortexing the protein solution, add the calculated volume of the NHS ester stock solution in a dropwise manner.[2]
-
Incubation: Allow the reaction to proceed for 1 hour at room temperature or for 2-4 hours at 4°C.[12] Protect the reaction from light if the quinaldic acid moiety is to be used in fluorescence applications.
Step 4: Quenching the Reaction
-
To stop the reaction and consume any unreacted NHS ester, a quenching buffer containing a high concentration of primary amines can be added.
-
Add a small volume of 1 M Tris or lysine buffer (pH ~8) to a final concentration of 50-100 mM.[4]
-
Incubate for an additional 15-30 minutes at room temperature.[4]
Step 5: Purification of the Conjugate
-
It is essential to remove unreacted Quinaldic acid succinimide ester, the hydrolyzed acid, and the NHS leaving group from the final conjugate.
-
Size-Exclusion Chromatography (SEC): This is the most common and effective method. Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired final storage buffer (e.g., PBS).[2][12] The larger protein conjugate will elute first, while the smaller, unreacted components will be retained and elute later.
-
Dialysis: An alternative for larger volumes, though it is significantly slower.
Stability, Storage, and Handling
The reactivity that makes NHS esters useful also makes them inherently unstable, particularly in the presence of moisture.[11]
-
Solid Form: Store the solid reagent at -20°C or -80°C, protected from light and moisture (ideally in a desiccator).[11]
-
Stock Solutions: Anhydrous DMSO or DMF stock solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C.[13] DMF has the advantage of not freezing at -20°C, avoiding freeze-thaw cycles.[13]
-
Handling: Crucially, always allow the container of the solid reagent or frozen stock solution to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the cold compound, which is a primary cause of degradation.[11][13]
Applications in Drug Development and Research
Quinaldic acid succinimide ester serves as a bifunctional linker, introducing the quinaldic acid scaffold onto biomolecules. This has several potential applications:
-
Chelating Agent: Quinaldic acid is a known chelating agent for various metal ions, including copper and zinc.[6][14] Conjugates could be used for developing metalloprotein inhibitors or as components in metal-ion sensing systems.
-
Therapeutic Development: The quinoline core is a privileged structure in medicinal chemistry, found in numerous antimalarial, antibacterial, and antiviral agents.[6][15] Attaching this scaffold to a targeting moiety like an antibody could be an avenue for developing novel targeted therapies.
-
Fluorescent Probes: Although not a classic fluorophore, the quinoline ring system is fluorescent. Its conjugation to biomolecules could enable tracking and imaging studies, though its quantum yield and photostability would need to be characterized for such applications.
References
- BenchChem. (2025). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.
- Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- Google Patents. (1998). US5734064A - Process for the preparation of carboxylic acid succinimidyl esters.
- BenchChem. (n.d.). Quinaldic Acid | 93-10-7.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- Guidechem. (n.d.). Quinaldic acid 93-10-7 wiki.
- Digital Repository. (n.d.). Synthesis and Characterization of Some Mixed Ligand Complexes of Quinaldic Acid and α-Picoline with Some Metal Salts.
- Lumiprobe. (n.d.). NHS ester labeling of amino biomolecules.
- Santa Cruz Biotechnology. (n.d.). Quinaldic acid succinimide ester | CAS 136465-99-1.
- ChemicalBook. (2026). Quinaldic acid | 93-10-7.
- BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds.
- Biotium. (2023). Protocol: Succinimidyl Ester Labeling of Protein Amines.
-
Luo, Y., & Prestwich, G. D. (2001). Hyaluronic acid-N-hydroxysuccinimide: a useful intermediate for bioconjugation. Bioconjugate chemistry, 12(6), 1085–1088. [Link]
- ResearchGate. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?.
-
Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature chemical biology, 7(12), 876–884. [Link]
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